Scriptaid

Descripción general

Descripción

Scriptaid es un compuesto conocido por su función como inhibidor de la desacetilasa de histonas. Fue uno de los primeros compuestos descubiertos mediante cribado de alto rendimiento para actuar sobre este objetivo . Los inhibidores de la desacetilasa de histonas son significativos en la regulación de la expresión génica, lo que convierte a this compound en una herramienta valiosa en diversos campos de investigación científica .

Aplicaciones Científicas De Investigación

Scriptaid has a wide range of scientific research applications. It has been used in cancer research due to its ability to inhibit histone deacetylases, which play a role in the regulation of gene expression in cancer cells . Additionally, this compound has been found to protect against traumatic brain injury by modulating the PTEN and AKT pathways . It is also used in cloning and research into the regulation of metabolism .

Mecanismo De Acción

Scriptaid ejerce sus efectos al inhibir las desacetilasas de histonas. Esta inhibición conduce a la acumulación de histonas acetiladas, lo que puede afectar la expresión génica . Los objetivos moleculares de this compound incluyen las desacetilasas de histonas, y las vías implicadas incluyen las vías PTEN y AKT .

Análisis Bioquímico

Biochemical Properties

Scriptaid functions as an anticancer agent in many different types of tumors, including hepatocellular carcinoma (HCC) . It interacts with histone deacetylases (HDACs), which are usually dysregulated in cancers . This compound’s interaction with HDACs leads to elevated global H3Ac levels .

Cellular Effects

This compound has been shown to decrease HCC cell proliferation and induce cell cycle G2/M-phase arrest in a dose-dependent manner . It also triggers HCC cell death via transcriptional activation of p21 . In the context of traumatic brain injury, this compound has been shown to elicit a dose-dependent decrease in lesion size and a concomitant attenuation in motor and cognitive deficits .

Molecular Mechanism

This compound exerts its effects at the molecular level through its inhibition of HDACs . This inhibition leads to an increase in acetylation levels, which can affect gene expression . In addition, this compound treatment has been shown to inhibit the expression of p53 at the mRNA level in multiple myeloma cell lines .

Temporal Effects in Laboratory Settings

This compound shows robust antitumor activity against HCC over time . It has been shown to reduce the weights and volumes of HCC cell-line HepG2 primary tumors .

Dosage Effects in Animal Models

This compound has been shown to have a dose-dependent effect in animal models of traumatic brain injury . Protection was achieved even when treatment was delayed to 12 hours post-injury .

Metabolic Pathways

It is known to interact with HDACs, which play a role in regulating gene expression and could therefore affect various metabolic pathways .

Transport and Distribution

Given its effects on cellular processes such as cell proliferation and cell cycle progression, it is likely that it is transported to the nucleus where it interacts with HDACs .

Subcellular Localization

This compound likely localizes to the nucleus given its interaction with HDACs, which are nuclear enzymes

Métodos De Preparación

Scriptaid se puede preparar como una solución madre de 100 mg/ml en dimetilsulfóxido (DMSO). Antes de su uso, el compuesto se diluye en solución salina estéril, se calienta a ebullición para su disolución completa y luego se enfría a temperatura corporal o menos antes de la administración intraperitoneal . Las soluciones se preparan frescas para cada experimento .

Análisis De Reacciones Químicas

Scriptaid se somete a diversas reacciones químicas, principalmente debido a su función como inhibidor de la desacetilasa de histonas. Interactúa con las desacetilasas de histonas, lo que lleva a la inhibición de estas enzimas. Esta inhibición da como resultado la acumulación de histonas acetiladas, lo que puede afectar la expresión génica . Los reactivos comunes utilizados en estas reacciones incluyen dimetilsulfóxido (DMSO) y solución salina . Los principales productos formados a partir de estas reacciones son las histonas acetiladas .

Aplicaciones en investigación científica

This compound tiene una amplia gama de aplicaciones en investigación científica. Se ha utilizado en investigación del cáncer debido a su capacidad para inhibir las desacetilasas de histonas, que desempeñan un papel en la regulación de la expresión génica en las células cancerosas . Además, se ha descubierto que this compound protege contra la lesión cerebral traumática al modular las vías PTEN y AKT . También se utiliza en la clonación y la investigación sobre la regulación del metabolismo .

Comparación Con Compuestos Similares

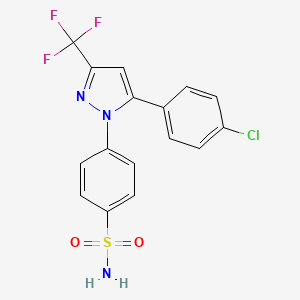

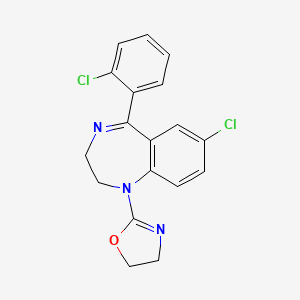

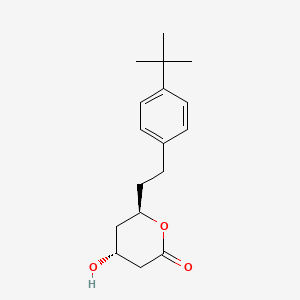

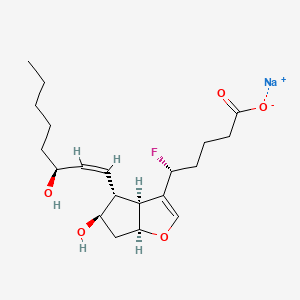

Scriptaid es similar a otros inhibidores de la desacetilasa de histonas como vorinostat . this compound fue uno de los primeros compuestos descubiertos para actuar sobre este objetivo a través del cribado de alto rendimiento . Otros compuestos similares incluyen la tricostatina A y 4MS, que también inhiben las desacetilasas de histonas pero pueden tener diferentes perfiles de selectividad y eficacia .

Propiedades

IUPAC Name |

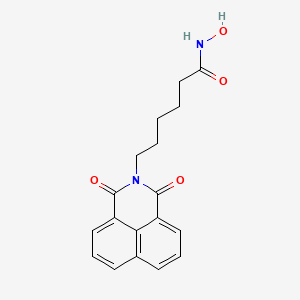

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-15(19-24)10-2-1-3-11-20-17(22)13-8-4-6-12-7-5-9-14(16(12)13)18(20)23/h4-9,24H,1-3,10-11H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDYUFSDZATMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274458 | |

| Record name | scriptaid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287383-59-9 | |

| Record name | Scriptaid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287383599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scriptaid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | scriptaid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCRIPTAID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ8CD8BSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

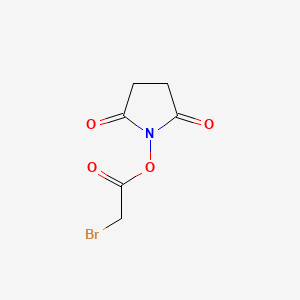

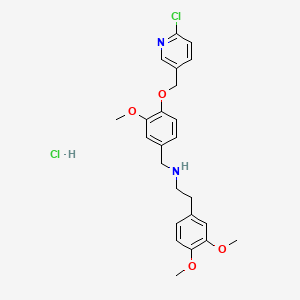

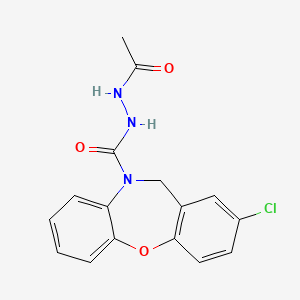

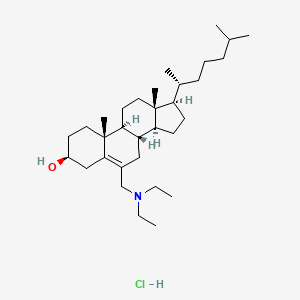

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1680845.png)

![Benzoic acid,4-[2-[(1-methyl-5-nitro-1H-imidazol-2-yl)thio]ethoxy]-, sodium salt (1:1)](/img/structure/B1680859.png)

![ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate](/img/structure/B1680868.png)